2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one
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Overview
Description
2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
The synthesis of 2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with a suitable pyrazole derivative in the presence of a base, followed by chlorination and cyclization to form the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H12ClN3O |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-benzyl-3-chloro-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C13H12ClN3O/c14-12-10-6-7-15-13(18)11(10)16-17(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,18) |
InChI Key |
CIMXMDXSOWANAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=NN(C(=C21)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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